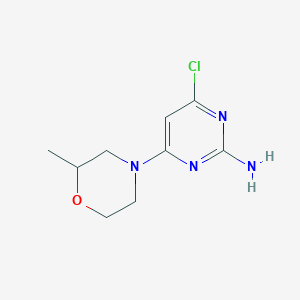

4-Chloro-6-(2-methylmorpholino)pyrimidin-2-amine

CAS No.:

Cat. No.: VC19959089

Molecular Formula: C9H13ClN4O

Molecular Weight: 228.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H13ClN4O |

|---|---|

| Molecular Weight | 228.68 g/mol |

| IUPAC Name | 4-chloro-6-(2-methylmorpholin-4-yl)pyrimidin-2-amine |

| Standard InChI | InChI=1S/C9H13ClN4O/c1-6-5-14(2-3-15-6)8-4-7(10)12-9(11)13-8/h4,6H,2-3,5H2,1H3,(H2,11,12,13) |

| Standard InChI Key | OGOMOPQTDPXLTG-UHFFFAOYSA-N |

| Canonical SMILES | CC1CN(CCO1)C2=CC(=NC(=N2)N)Cl |

Introduction

Molecular Structure and Chemical Identity

Core Pyrimidine Framework

The pyrimidine ring serves as the foundational structure for this compound, comprising a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3. Substitutions at positions 2, 4, and 6 introduce functional groups that modulate reactivity and biological activity. The chlorine atom at position 4 enhances electrophilicity, facilitating nucleophilic substitution reactions, while the 2-methylmorpholino group at position 6 contributes steric bulk and potential hydrogen-bonding capacity .

Substituent Analysis

-

4-Chloro Group: Chlorination at position 4 is a common modification in pyrimidine chemistry, often achieved via phosphorus oxychloride (POCl₃)-mediated reactions . This substituent increases the compound’s polarity and serves as a reactive site for further derivatization.

-

6-(2-Methylmorpholino) Group: The morpholino ring, a saturated heterocycle containing one oxygen and one nitrogen atom, is substituted with a methyl group at position 2. This modification enhances lipophilicity and may influence bioavailability in pharmaceutical contexts .

-

2-Amino Group: The primary amine at position 2 participates in hydrogen bonding and salt formation, critical for interactions in biological systems or coordination chemistry .

Table 1: Hypothetical Molecular Data for 4-Chloro-6-(2-methylmorpholino)pyrimidin-2-amine

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₀H₁₄ClN₅O |

| Molecular Weight | 255.71 g/mol |

| IUPAC Name | 4-Chloro-6-[(2-methylmorpholin-4-yl)]pyrimidin-2-amine |

| SMILES | ClC1=NC(=NC(=N1)N)N2CCOC(C)C2 |

| Topological Polar Surface Area | 76.2 Ų (estimated) |

Synthetic Methodologies

Chlorination Strategies

Chlorination of pyrimidine precursors typically employs POCl₃ under reflux conditions. For example, 2-amino-4-chloro-6-methylpyrimidine is synthesized by reacting isocytosine with POCl₃, yielding a 54% isolated product after crystallization . By analogy, introducing chlorine at position 4 of the target compound could follow a similar protocol, substituting the methyl group with a morpholino moiety in subsequent steps .

Morpholino Substitution

| Parameter | Conditions |

|---|---|

| Starting Material | 4,6-Dichloropyrimidin-2-amine |

| Nucleophile | 2-Methylmorpholine |

| Catalyst | Pd(OAc)₂/Xantphos |

| Base | Cs₂CO₃ |

| Solvent | Toluene or DMF |

| Temperature | 100–120°C |

| Reaction Time | 12–24 hours |

Physicochemical Properties

Solubility and Stability

Based on analogs such as 4-chloro-6-(2-methoxyphenyl)pyrimidin-2-amine (PubChem CID: 46861552), the compound is expected to exhibit limited solubility in water but moderate solubility in polar aprotic solvents like DMSO or DMF . The morpholino group may enhance solubility in alcohols due to its oxygen and nitrogen lone pairs. Stability under acidic or basic conditions would depend on the susceptibility of the morpholino ether linkage to hydrolysis.

Spectroscopic Characteristics

-

IR Spectroscopy: Peaks corresponding to N–H stretching (3300–3500 cm⁻¹), C–Cl stretching (600–800 cm⁻¹), and C–O–C vibrations (1100–1250 cm⁻¹) from the morpholino group .

-

NMR Spectroscopy:

Applications and Industrial Relevance

Pharmaceutical Intermediates

Chlorinated pyrimidines are pivotal in drug discovery, serving as kinase inhibitors or antiviral agents. The morpholino group’s ability to mimic peptide bonds makes this compound a candidate for protease-targeted therapies . For instance, analogs like 4-chloro-6-methylpyrimidin-2-amine are intermediates in synthesizing anticancer agents .

Agrochemical Development

In agrochemistry, chloropyrimidines function as herbicides and fungicides. The morpholino substituent could enhance systemic transport in plants, leveraging its solubility profile .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume